![molecular formula C22H26N2O4 B6349216 4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-67-9](/img/structure/B6349216.png)
4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.18925731 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes a naphthalene carbonyl group and a diazaspiro framework. Its molecular formula is C22H26N2O4 with a molecular weight of approximately 382.45 g/mol. The structural features of this compound suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its structural components, particularly the naphthalene moiety and the diazaspiro framework. These features may enhance its interactions with biological targets, including enzymes and receptors.
Potential Biological Activities
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown potential as HIV integrase inhibitors, suggesting that this compound may also possess similar antiviral properties .
- Antitumor Activity : Preliminary studies indicate that related compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Interaction studies have demonstrated binding affinities to various enzymes, which could be leveraged for therapeutic applications.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques commonly employed in these studies include:
- Molecular Docking Studies : To predict the binding affinity and orientation of the compound within target proteins.
- In vitro Assays : To evaluate the biological activity against specific cell lines or enzymes.
Comparative Analysis with Related Compounds
The following table summarizes key features of related compounds that share structural similarities with this compound:
Compound Name | Molecular Formula | Key Features |
---|---|---|
8-Fluoro-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C18H23FN2O4 | Contains fluorine; potential for enhanced biological activity |
8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C14H24N2O2S | Features a cyclohexyl group; different steric properties |
8-Phenyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid | C14H18N2O2S | Contains a phenyl group; may exhibit distinct pharmacological profiles |
The unique combination of functional groups in this compound may confer distinct advantages in terms of biological activity compared to these similar compounds.
Study on Antiviral Properties
A study focused on the antiviral properties of naphthalene derivatives indicated that compounds with similar structures could effectively inhibit viral replication in vitro. The results suggested that modifications to the naphthalene moiety might enhance efficacy against specific viral targets.
Antitumor Activity Assessment
In another investigation, a series of diazaspiro compounds were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that certain structural modifications increased potency against specific types of cancer cells, highlighting the potential for further development of this compound as an antitumor agent.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The structural characteristics of 4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid suggest it could serve as a lead compound in drug discovery. Its potential biological activity makes it a candidate for further modification to enhance efficacy against specific targets in disease pathways .
- Biological Interaction Studies : Understanding the interactions of this compound with biomolecules is crucial for elucidating its mechanism of action. Studies assessing binding affinities to proteins or enzymes could provide insights into its therapeutic potential and guide further development efforts .
- Anticancer Research : Compounds with similar structural features have been investigated for anticancer properties. The unique spirocyclic structure may confer distinct mechanisms of action that warrant exploration in cancer treatment paradigms .
Materials Science Applications
- Polymeric Materials : The synthesis of polymeric materials incorporating this compound could lead to the development of novel materials with tailored properties, such as enhanced mechanical strength or improved thermal stability due to the aromatic character imparted by the naphthalene moiety .
- Nanotechnology : Its unique structure may allow for applications in nanotechnology, particularly in creating nanostructures that exhibit specific electronic or optical properties due to their heteroaromatic nature .
Synthesis and Reactivity
The synthesis typically involves multi-step organic reactions, including cyclization processes and acylation methods using solvents like tetrahydrofuran or dichloromethane. The reactivity of this compound can be exploited to create derivatives with enhanced properties or novel functionalities .
Case Studies and Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into the unique characteristics of this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Similar diazaspiro structure | Lacks naphthalene moiety |
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | Contains Boc protecting group | Different functional group substitution |
8-Phenyl-1-thia-4,8-diazaspiro[4.5]decane | Contains thiol instead of oxa | Variation in heteroatom presence |
This table highlights how the presence of the naphthalene moiety in our compound may confer distinct chemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
4-(naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-12-23-13-10-22(11-14-23)24(19(15-28-22)21(26)27)20(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,19H,2,10-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYELBSOCEFOSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.